molecular formula C15H20N4O4S2 B4473522 1-(ETHANESULFONYL)-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-3-CARBOXAMIDE

1-(ETHANESULFONYL)-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B4473522
M. Wt: 384.5 g/mol
InChI Key: KWXCZLOZWGTIIA-UHFFFAOYSA-N
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Description

1-(ETHANESULFONYL)-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an ethanesulfonyl group, a thiophene ring, an oxadiazole ring, and a piperidine carboxamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

The synthesis of 1-(ETHANESULFONYL)-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the thiophene ring via cross-coupling reactions. The piperidine ring is then functionalized with the ethanesulfonyl group and the carboxamide moiety under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction environments.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced to form amines using reducing agents such as lithium aluminum hydride.

    Substitution: The ethanesulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under basic conditions.

    Common Reagents and Conditions: Reagents like palladium catalysts, bases like sodium hydride, and solvents such as dimethylformamide are commonly used in these reactions.

    Major Products: Depending on the reaction conditions, major products can include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

1-(ETHANESULFONYL)-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It finds applications in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanesulfonyl group can act as an electron-withdrawing group, enhancing the compound’s reactivity. The thiophene and oxadiazole rings contribute to the compound’s ability to form stable complexes with biological macromolecules, potentially inhibiting their function. Pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.

Comparison with Similar Compounds

Similar compounds include those with related structures, such as:

  • 1-(METHANESULFONYL)-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-3-CARBOXAMIDE
  • 1-(ETHANESULFONYL)-N-{[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-3-CARBOXAMIDE These compounds share similar functional groups but differ in the substituents on the heterocyclic rings. The uniqueness of 1-(ETHANESULFONYL)-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-ethylsulfonyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4S2/c1-2-25(21,22)19-7-3-5-11(10-19)15(20)16-9-13-17-14(18-23-13)12-6-4-8-24-12/h4,6,8,11H,2-3,5,7,9-10H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXCZLOZWGTIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NCC2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(ETHANESULFONYL)-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-(ETHANESULFONYL)-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-(ETHANESULFONYL)-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-(ETHANESULFONYL)-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-(ETHANESULFONYL)-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-(ETHANESULFONYL)-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-3-CARBOXAMIDE

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